4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol
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Overview
Description
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol is an organic compound that features a phenol group substituted with a chlorine atom, a methyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Substitution Reactions: The phenol group is then substituted with chlorine and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the tetrahydropyran ring.
5-Methyl-2-(tetrahydro-2H-pyran-4-YL)phenol: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol is unique due to the presence of both the chlorine atom and the tetrahydropyran ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-(oxan-4-yl)phenol |
InChI |
InChI=1S/C12H15ClO2/c1-8-6-12(14)10(7-11(8)13)9-2-4-15-5-3-9/h6-7,9,14H,2-5H2,1H3 |
InChI Key |
OXSHOEFJUOQTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2CCOCC2)O |
Origin of Product |
United States |
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